Hole Mobility Parity Despite Reduced Crystallinity vs. Thiophene-Flanked DPP Polymer
The copolymer PDBFBT, synthesized from this furan-flanked DPP monomer, achieves a hole mobility up to 1.54 cm² V⁻¹ s⁻¹ in bottom-gate top-contact OFETs, equaling or exceeding the performance of the thiophene analog PDBTBT despite PDBFBT films being less crystalline and exhibiting disordered chain orientation [1]. This dissociation of structural order from charge transport is a distinctive feature of the furan-flanked system.
| Evidence Dimension | Hole mobility in OFET |
|---|---|
| Target Compound Data | PDBFBT (furan-DPP copolymer): up to 1.54 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | PDBTBT (thiophene-DPP analog): comparable mobility but with higher film crystallinity |
| Quantified Difference | Comparable mobility (within experimental scatter) despite substantially reduced thin-film order and packing in the furan polymer. |
| Conditions | Bottom-gate, top-contact OTFT; spin-coated thin films |
Why This Matters
This evidence proves that choosing the furan-DPP monomer decouples high mobility from the need for highly crystalline films, offering greater tolerance to processing variability and substrate compatibility in device fabrication.
- [1] Li, Y.; Sonar, P.; Singh, S. P.; Zeng, W.; Soh, M. S. 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and bithiophene copolymer with rather disordered chain orientation showing high mobility in organic thin film transistors. Journal of Materials Chemistry 2011, 21 (29), 10829–10835. View Source
